N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide
Description
N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide is a complex organic compound that belongs to the class of aminopyrimidine derivatives
Properties
IUPAC Name |
N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O/c17-14-15(18)19-10-20-16(14)22-7-5-12(6-8-22)21-13(23)9-11-3-1-2-4-11/h10-12H,1-9H2,(H,21,23)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYJLXQAIBBCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide involves multiple steps. One common synthetic route includes the reaction of 6-amino-5-chloropyrimidine with piperidine under specific conditions to form the intermediate product. This intermediate is then reacted with 2-cyclopentylacetyl chloride to yield the final compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including non-small cell lung cancer (NSCLC) due to its ability to inhibit specific kinase enzymes
Mechanism of Action
The mechanism of action of N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as kinase enzymes. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide can be compared with other aminopyrimidine derivatives, such as:
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier drugs. The uniqueness of this compound lies in its specific structural features and its potential to target different kinase enzymes, offering a broader range of therapeutic applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
